molecular formula C10H6BrClN4S B2847867 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-45-9

6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2847867
CAS RN: 945369-45-9
M. Wt: 329.6
InChI Key: FOKPGOQCXFHIIO-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been studied for its potential biological activities . The compound is part of a larger class of organic chromophores that possess excellent nonlinear optical (NLO) properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of intermediate compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . The reaction yields the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) calculations . These studies include evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, related to the class of triazolothiadiazoles, has been synthesized under various conditions, with its structure confirmed through spectroscopic techniques and X-ray crystallography. These studies provide insights into the crystalline structure and molecular interactions of the compound, facilitating the understanding of its chemical behavior and potential applications in materials science and pharmacology (Nanjunda-Swamy et al., 2005).

Antimicrobial Activity

Research into triazolothiadiazoles has demonstrated that these compounds exhibit significant antimicrobial activity. The synthesis of related structures and their efficacy against bacterial and fungal strains highlight the potential of this compound as a basis for developing new antimicrobial agents. Studies have shown that variations within this chemical framework can lead to compounds with high inhibitory action against various pathogens, indicating a promising avenue for the development of novel antibiotics and antifungal medications (Purohit et al., 2011).

Pharmacological Potential

Further investigations into the triazolothiadiazole derivatives have explored their pharmacological applications, including anti-inflammatory, analgesic, and anticonvulsant activities. These studies suggest that compounds within this family can serve as leads for the development of new therapeutic agents. The observed pharmacological effects support the exploration of this compound and its derivatives in drug development, particularly for conditions requiring anti-inflammatory and analgesic treatments (Akhter et al., 2014).

Antioxidant and Anticancer Activities

The compound and its analogs have been investigated for their antioxidant properties and potential anticancer activities. Studies demonstrate that certain triazolothiadiazoles are capable of inducing apoptosis in cancer cell lines and possess potent antioxidant properties, making them candidates for cancer therapy and prevention strategies. The ability to inhibit cell proliferation and induce cell death in tumor cells highlights the potential of these compounds in oncological research and therapy (Sunil et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities . Additionally, the design of second-order NLO active organic chromophores with better performance for optoelectronic applications could be a promising direction .

properties

IUPAC Name

6-(5-bromo-2-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN4S/c1-5-13-14-10-16(5)15-9(17-10)7-4-6(11)2-3-8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKPGOQCXFHIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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